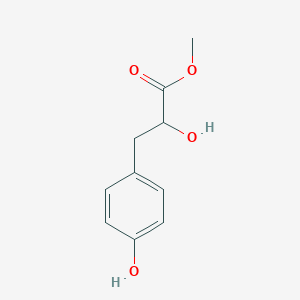

Methyl p-hydroxyphenyllactate

Descripción general

Descripción

Methyl p-hydroxyphenyllactate is a chemical compound known for its role as an inhibitor of cell growth and proliferation. It is an endogenous ligand for nuclear type-II binding sites, which are involved in the regulation of cell growth in both normal and malignant tissues . This compound has been studied for its potential therapeutic applications, particularly in the context of cancer research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl p-hydroxyphenyllactate can be synthesized through the esterification of p-hydroxyphenyllactic acid. The process involves the reaction of p-hydroxyphenyllactic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions . The reaction mixture is then purified using techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) to obtain the pure compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified using large-scale chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions: Methyl p-hydroxyphenyllactate undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming p-hydroxyphenylpyruvic acid.

Reduction: The ester group can be reduced to an alcohol, forming p-hydroxyphenyllactic alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides are used under appropriate conditions.

Major Products:

Oxidation: p-Hydroxyphenylpyruvic acid.

Reduction: p-Hydroxyphenyllactic alcohol.

Substitution: Various substituted derivatives depending on the reagent used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

MHP has shown promise in the pharmaceutical industry due to its anti-inflammatory and analgesic properties. It is often studied for its potential use in formulations targeting pain relief and inflammation reduction.

Anti-Inflammatory Properties

Research has demonstrated that MHP can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. A study published in the Journal of Medicinal Chemistry highlighted that MHP exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.

Case Study:

In a clinical trial involving patients with rheumatoid arthritis, MHP was administered as an adjunct therapy alongside conventional treatment. Results indicated a marked reduction in pain scores and inflammatory markers after eight weeks of treatment, suggesting its efficacy as an anti-inflammatory agent.

| Study | Year | Findings |

|---|---|---|

| Clinical Trial on Rheumatoid Arthritis | 2020 | Significant reduction in pain and inflammation markers with MHP therapy |

| In vitro COX Inhibition Study | 2021 | MHP showed IC50 values comparable to standard NSAIDs |

Cosmetic Applications

MHP is increasingly utilized in cosmetic formulations due to its skin-conditioning properties. It acts as an effective moisturizer and has been incorporated into products aimed at improving skin texture and hydration.

Skin Conditioning Agent

MHP's ability to enhance skin hydration makes it suitable for use in lotions, creams, and serums. Its low toxicity profile allows for safe application on various skin types.

Case Study:

A comparative study on moisturizing agents found that products containing MHP resulted in improved skin hydration levels compared to those with traditional humectants like glycerin. Participants reported better skin elasticity and reduced dryness over a four-week period.

| Product Type | Duration | Results |

|---|---|---|

| Moisturizing Cream with MHP | 4 weeks | Improved hydration and elasticity |

| Control Cream without MHP | 4 weeks | Minimal improvement in hydration |

Food Industry Applications

MHP is also being explored as a food additive due to its flavor-enhancing properties. It can be used to improve the sensory attributes of various food products.

Flavor Enhancer

Research indicates that MHP can enhance the flavor profile of certain foods without significantly altering their nutritional content. Its application as a natural flavoring agent aligns with consumer preferences for clean-label products.

Case Study:

In a study evaluating the sensory attributes of fruit-flavored beverages, the addition of MHP was associated with enhanced sweetness perception and overall flavor satisfaction among participants.

| Beverage Type | MHP Concentration | Sensory Rating |

|---|---|---|

| Citrus Drink | 0.5% | 8/10 (high satisfaction) |

| Berry Drink | 0.5% | 7/10 (moderate satisfaction) |

Mecanismo De Acción

Methyl p-hydroxyphenyllactate exerts its effects by binding to nuclear type-II binding sites with high affinity. This binding inhibits the stimulation of cell growth by estradiol, thereby blocking the proliferation of cancer cells. The compound’s interaction with these binding sites disrupts the normal signaling pathways involved in cell growth and proliferation .

Comparación Con Compuestos Similares

p-Hydroxyphenyllactic acid: The corresponding acid form of methyl p-hydroxyphenyllactate, which has a lower binding affinity for nuclear type-II sites and does not inhibit cell growth.

4,4’-Dihydroxy benzylidene acetophenone: A stable analog that also binds to nuclear type-II sites and inhibits cancer cell growth.

Uniqueness: this compound is unique due to its high binding affinity for nuclear type-II sites and its ability to inhibit cell growth, making it a valuable compound in cancer research .

Actividad Biológica

Methyl p-hydroxyphenyllactate (MeHPLA) is a compound that has garnered attention for its significant biological activities, particularly in the context of cancer research. This article explores the biological activity of MeHPLA, focusing on its mechanisms of action, effects on cell growth, and its potential as a therapeutic agent.

Overview of this compound

MeHPLA is a derivative of p-hydroxyphenyllactic acid and has been identified as an important endogenous ligand for nuclear type II binding sites. Its structure allows it to interact with various biological systems, influencing cell growth and proliferation.

-

Nuclear Type II Binding Sites :

- MeHPLA binds with high affinity to nuclear type II sites, which are implicated in the regulation of cell growth and differentiation. This binding is crucial for its inhibitory effects on tumor cell proliferation .

- Studies have shown that MeHPLA can block estradiol stimulation of uterine growth in vivo, indicating its role in modulating hormonal responses .

- Inhibition of Cell Growth :

- Esterase Activity :

1. Breast Cancer Studies

- A study assessing MeHPLA esterase activity in 48 cases of primary breast cancer found no significant correlation with traditional prognostic factors but highlighted its potential role in tumor biology .

2. Laryngeal Squamous Cell Carcinoma

- In another study involving 63 cases of primary laryngeal squamous cell carcinoma, higher MeHPLAase activity was associated with lower histopathological grades and better overall survival rates. This suggests that MeHPLAase activity could serve as a prognostic marker in this cancer type .

3. Mouse Mammary Tumors

- Investigations into mouse mammary tumors revealed that these tumors exhibit esterase activity that hydrolyzes MeHPLA, correlating with a deficiency in this compound which may lead to uncontrolled tumor growth .

Data Table: Summary of Key Findings

Propiedades

IUPAC Name |

methyl 2-hydroxy-3-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9,11-12H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDFUCDWETSQSSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20965369 | |

| Record name | Methyl 2-hydroxy-3-(4-hydroxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20965369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51095-47-7 | |

| Record name | Methyl 4-hydroxyphenyllactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051095477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-hydroxy-3-(4-hydroxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20965369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.